6-(3-Bromophenyl)-2-chloronicotinonitrile
Overview
Description
The compound "6-(3-Bromophenyl)-2-chloronicotinonitrile" is closely related to the class of compounds that include various halogenated nicotinonitriles. These compounds are of interest due to their potential applications in various fields such as materials science and bioactivity. For instance, similar compounds have been reported to exhibit properties like fluorescence and thermal stability, as well as biological activities like antibacterial, fungicidal, and insecticidal properties .
Synthesis Analysis
The synthesis of related halogenated nicotinonitriles typically involves cyclization reactions and the use of various reagents and catalysts. For example, a similar compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, was synthesized through a cyclization reaction of a chalcone derivative with malononitrile . Another related compound, 6-bromo-2-(substituted)-3-(1-phenyl-ethyl)-3,4-dihydro-1H-isophosphinoline 2-chalcogenides, was synthesized using aryl/alkyl phosphoro dichloridates in the presence of triethylamine . These methods suggest that the synthesis of "6-(3-Bromophenyl)-2-chloronicotinonitrile" would likely involve similar cyclization strategies and careful selection of substituents to achieve the desired halogenation pattern.
Molecular Structure Analysis
The molecular structure of halogenated nicotinonitriles is characterized by the presence of a nicotinonitrile core with various halogen substituents. The crystal structure of a related compound showed that it belongs to the monoclinic unit cell with specific unit cell dimensions, indicating a well-defined crystalline structure . The presence of halogen atoms like bromine and chlorine can significantly influence the molecular geometry and intermolecular interactions, such as hydrogen bonding, which was observed in the crystal structure of N-(4-bromophenyl)-5,6-dichloronicotinamide .
Chemical Reactions Analysis
The reactivity of halogenated nicotinonitriles can be influenced by the presence of halogen substituents, which can participate in various chemical reactions. For instance, the bromine and chlorine atoms may undergo substitution reactions or act as leaving groups in nucleophilic displacement reactions. The specific reactivity patterns of "6-(3-Bromophenyl)-2-chloronicotinonitrile" would depend on the electronic effects of the halogens and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nicotinonitriles are diverse. A related compound exhibited high thermal stability up to 300°C and strong blue fluorescence when excited at a specific wavelength . These properties suggest that "6-(3-Bromophenyl)-2-chloronicotinonitrile" may also possess unique optical and thermal properties, making it potentially useful for applications that require stable, luminescent materials. Additionally, the biological activities of similar compounds, such as their herbicidal, pesticidal, or fungicidal properties, indicate that "6-(3-Bromophenyl)-2-chloronicotinonitrile" could be explored for similar uses .
Scientific Research Applications
Synthesis and Chemical Properties : Research into compounds like 6-(3-Bromophenyl)-2-chloronicotinonitrile often explores their synthesis under different conditions and their chemical properties. For example, microwave-induced reactions involving chloronicotinonitrile derivatives have been studied for their efficiency and the by-products they produce under specific conditions (Lamazzi et al., 2009). These studies provide insights into optimizing synthetic routes for such compounds.
Molecular Structure Analysis : Investigations into the molecular structures of related compounds, employing techniques like X-ray diffraction, NMR, and spectroscopy, offer a deeper understanding of their molecular geometries and electronic properties. This is crucial for their application in designing novel materials or drugs (Wang et al., 2011).
Potential in Drug Discovery : Some studies have focused on the potential therapeutic applications of these compounds. For instance, derivatives of nicotinonitrile have been explored for their anticancer properties through spectroscopic calculations, molecular docking studies, and analysis of non-linear optical properties, indicating potential as anticancer agents or materials for optical applications (Eşme, 2021).
Applications in Organic Electronics : The optical and electronic properties of certain chloronicotinonitrile derivatives suggest their applicability in organic electronics and photovoltaic devices. Research into their linear and non-linear optical properties, as well as charge transport capabilities, can lead to new materials for electronic applications (Shkir et al., 2019).
Antimicrobial and Anticancer Activity : Some compounds structurally similar to 6-(3-Bromophenyl)-2-chloronicotinonitrile have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the potential of these compounds in pharmaceutical applications. This includes the inhibition of cancer cell invasion and tumor growth in vivo, highlighting the therapeutic potential of such compounds (Kempen et al., 2003).
Safety And Hazards
The safety and hazards associated with “6-(3-Bromophenyl)-2-chloronicotinonitrile” would depend on its specific chemical properties. General safety measures for handling similar compounds include avoiding inhalation or skin contact, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
6-(3-bromophenyl)-2-chloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2/c13-10-3-1-2-8(6-10)11-5-4-9(7-15)12(14)16-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFUVURLZCRTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587611 | |
Record name | 6-(3-Bromophenyl)-2-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-2-chloropyridine-3-carbonitrile | |
CAS RN |
147426-93-5 | |
Record name | 6-(3-Bromophenyl)-2-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 147426-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.